molecular formula C6H7NO3 B14319188 Methyl 4-isocyanatobut-2-enoate CAS No. 104715-42-6

Methyl 4-isocyanatobut-2-enoate

Cat. No.: B14319188
CAS No.: 104715-42-6
M. Wt: 141.12 g/mol
InChI Key: UDFBUNHAYWXWGL-UHFFFAOYSA-N
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Description

Methyl 4-isocyanatobut-2-enoate (C₆H₇NO₃) is a reactive unsaturated ester containing both an isocyanate (-NCO) group and a conjugated α,β-unsaturated ester moiety. This dual functionality renders it valuable in organic synthesis, particularly in cycloaddition reactions and polymer chemistry, where it acts as a dienophile or crosslinking agent. Its molecular structure combines electrophilic reactivity (from the isocyanate) with π-conjugation, enabling diverse applications in materials science and medicinal chemistry .

Properties

CAS No.

104715-42-6

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

methyl 4-isocyanatobut-2-enoate

InChI

InChI=1S/C6H7NO3/c1-10-6(9)3-2-4-7-5-8/h2-3H,4H2,1H3

InChI Key

UDFBUNHAYWXWGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCN=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-isocyanatobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-hydroxybut-2-enoate with phosgene to introduce the isocyanate group. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the isocyanate .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risks associated with handling reactive intermediates like phosgene .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-isocyanatobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 4-isocyanatobut-2-enoate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols and amines. This reactivity allows the compound to form stable urethane and urea linkages, which are essential in the formation of polymers like polyurethanes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Methyl 4-isocyanatobut-2-enoate belongs to a family of α,β-unsaturated esters with varying substituents. Below is a comparative analysis with key analogs:

(a) (2Z)-4-(4-Methylphenylamino)-4-oxobut-2-enoic Acid
  • Structure : Features an α,β-unsaturated ester with an amide (-NHCO-) group instead of isocyanate.
  • Reactivity : The amide group reduces electrophilicity compared to the isocyanate, making it less reactive in cycloadditions. It is primarily used as a biochemical reagent .
  • Spectroscopic Data : Characterized by distinct ¹H NMR peaks at δ 6.3–6.5 ppm (olefinic protons) and FTIR absorption at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
(b) (E)-Methyl 4-Cyclohexyl-4-oxobut-2-enoate
  • Structure : Replaces the isocyanate group with a cyclohexyl ketone.
  • Physical Properties : Higher hydrophobicity due to the cyclohexyl group, with a boiling point >200°C (estimated).
(c) Methyl Shikimate
  • Structure : A cyclic ester derivative of shikimic acid, lacking unsaturated and isocyanate groups.
  • Reactivity: Non-reactive in cycloadditions; primarily serves as a biosynthetic intermediate. HPLC analysis shows retention times distinct from linear α,β-unsaturated esters .

Reactivity and Stability

Compound Electrophilicity Stability (Ambient) Key Reactions
This compound High Moisture-sensitive Diels-Alder, polymerization
(2Z)-4-(4-Methylphenylamino)-4-oxobut-2-enoic acid Moderate Stable Amide coupling, ester hydrolysis
(E)-Methyl 4-cyclohexyl-4-oxobut-2-enoate Low Stable Ketone reduction, esterification
  • Isocyanate Reactivity: this compound reacts readily with nucleophiles (e.g., amines, alcohols) to form ureas or urethanes, unlike its analogs .
  • Conjugation Effects : The α,β-unsaturated ester enhances resonance stabilization, favoring regioselective Diels-Alder reactions compared to saturated esters .

Spectroscopic and Chromatographic Differentiation

  • ¹H NMR: this compound: Olefinic protons appear as doublets at δ 6.8–7.2 ppm (J ≈ 12 Hz) due to conjugation with the electron-withdrawing isocyanate group. Methyl shikimate: Olefinic protons in cyclic systems resonate at δ 5.5–6.0 ppm .
  • FTIR :
    • Isocyanate absorption at ~2270 cm⁻¹ distinguishes it from amides (~1650 cm⁻¹) or ketones (~1700 cm⁻¹) .
  • HPLC : Retention times vary significantly; methyl shikimate elutes earlier (polar) compared to hydrophobic analogs like cyclohexyl derivatives .

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